molecular formula C18H26N2O2 B1608013 Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate CAS No. 675602-64-9

Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate

Cat. No.: B1608013
CAS No.: 675602-64-9
M. Wt: 302.4 g/mol
InChI Key: SSEKKSJFODDION-UHFFFAOYSA-N
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Description

Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate is a complex organic compound that features both pyrrolidine and piperidine rings. These heterocyclic structures are commonly found in various biologically active molecules and pharmaceutical agents. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate typically involves the formation of the piperidine and pyrrolidine rings followed by their functionalization. One common method includes the reaction of benzyl chloride with 2-(pyrrolidin-1-ylmethyl)piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. Continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the synthesis. Catalysts and optimized reaction conditions are often used to minimize by-products and improve the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in DMF or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of fully saturated piperidine or pyrrolidine rings.

    Substitution: Formation of azide or alkyl-substituted derivatives.

Scientific Research Applications

Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(pyrrolidin-1-ylmethyl)pyridine-1-carboxylate
  • Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxamide
  • Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-sulfonate

Uniqueness

Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate is unique due to its specific combination of pyrrolidine and piperidine rings, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule in drug discovery and development.

Properties

IUPAC Name

benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-18(22-15-16-8-2-1-3-9-16)20-13-5-4-10-17(20)14-19-11-6-7-12-19/h1-3,8-9,17H,4-7,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEKKSJFODDION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN2CCCC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375215
Record name Benzyl 2-[(pyrrolidin-1-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-64-9
Record name Benzyl 2-[(pyrrolidin-1-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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